Cas no 1804164-22-4 (3-(3-Bromopropanoyl)-2-methylbenzaldehyde)
3-(3-Bromopropanoyl)-2-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromopropanoyl)-2-methylbenzaldehyde
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- Inchi: 1S/C11H11BrO2/c1-8-9(7-13)3-2-4-10(8)11(14)5-6-12/h2-4,7H,5-6H2,1H3
- InChI Key: JBAKKFNLSDRQAE-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC=C(C=O)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- XLogP3: 2.1
- Topological Polar Surface Area: 34.1
3-(3-Bromopropanoyl)-2-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005237-250mg |
3-(3-Bromopropanoyl)-2-methylbenzaldehyde |
1804164-22-4 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005237-500mg |
3-(3-Bromopropanoyl)-2-methylbenzaldehyde |
1804164-22-4 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010005237-1g |
3-(3-Bromopropanoyl)-2-methylbenzaldehyde |
1804164-22-4 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-(3-Bromopropanoyl)-2-methylbenzaldehyde Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-(3-Bromopropanoyl)-2-methylbenzaldehyde
Introduction to 3-(3-Bromopropanoyl)-2-methylbenzaldehyde (CAS No. 1804164-22-4)
3-(3-Bromopropanoyl)-2-methylbenzaldehyde, with the CAS number 1804164-22-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a brominated propanoyl group and a methyl-substituted benzaldehyde moiety. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 3-(3-Bromopropanoyl)-2-methylbenzaldehyde is C11H11BrO2, and its molecular weight is approximately 255.10 g/mol. The compound is a solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point is reported to be around 75-78°C, and it has a characteristic aldehyde odor.
In the realm of pharmaceutical research, 3-(3-Bromopropanoyl)-2-methylbenzaldehyde has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as an intermediate in the development of novel anti-inflammatory agents and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of derivatives from 3-(3-Bromopropanoyl)-2-methylbenzaldehyde, which exhibited potent inhibitory activity against COX-2 enzymes, making them potential candidates for the treatment of inflammatory diseases.
Beyond its pharmaceutical applications, 3-(3-Bromopropanoyl)-2-methylbenzaldehyde has also been investigated for its use in materials science. Its unique chemical structure makes it suitable for the preparation of functional polymers and coatings. A research group at the University of California, Berkeley, demonstrated that derivatives of this compound can be polymerized to form materials with enhanced mechanical properties and thermal stability. These materials have potential applications in the automotive and aerospace industries, where high-performance materials are crucial.
In the context of chemical synthesis, 3-(3-Bromopropanoyl)-2-methylbenzaldehyde serves as a versatile building block for the construction of complex organic molecules. Its brominated propanoyl group can undergo various reactions, such as nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups. This versatility has made it an attractive starting material for synthetic chemists working on the development of new catalysts and ligands.
The synthesis of 3-(3-Bromopropanoyl)-2-methylbenzaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the bromination of 3-propanoic acid followed by condensation with 2-methylbenzaldehyde. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
The safety profile of 3-(3-Bromopropanoyl)-2-methylbenzaldehyde is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in sealed containers away from heat sources.
In conclusion, 3-(3-Bromopropanoyl)-2-methylbenzaldehyde (CAS No. 1804164-22-4) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and versatile reactivity make it an important intermediate in the development of novel compounds and materials. Ongoing research continues to uncover new possibilities for this compound, further highlighting its significance in various scientific disciplines.
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